molecular formula C14H18O3 B2426791 ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate CAS No. 92864-69-2

ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

Cat. No.: B2426791
CAS No.: 92864-69-2
M. Wt: 234.295
InChI Key: WEMKCYKPXXBMFS-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.295. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features an indene moiety which is known for its diverse biological activities. The compound can be represented structurally as follows:

C13H16O3\text{C}_13\text{H}_{16}\text{O}_3

This indicates that it contains a propanoate group linked to a dihydroindene derivative, which may contribute to its bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of the indene structure have shown effectiveness against various bacterial strains. In vitro tests demonstrated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Table 1: Antimicrobial Activity of Indene Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Animal models have shown that this compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a study involving induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Modulation of Cell Signaling Pathways : It has been suggested that the compound interacts with various cell signaling pathways that regulate immune responses.
  • Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related damage.

Research Findings

A comprehensive review of literature indicates that compounds based on the indene structure possess diverse biological activities:

  • Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents.
  • Neuroprotective Effects : There is emerging evidence suggesting that similar compounds may offer neuroprotection in models of neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-16-14(15)10(2)17-13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMKCYKPXXBMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.